molecular formula C10H13NO2 B1590902 Methyl 2-amino-2-o-tolylacetate CAS No. 532986-35-9

Methyl 2-amino-2-o-tolylacetate

Cat. No.: B1590902
CAS No.: 532986-35-9
M. Wt: 179.22 g/mol
InChI Key: OHHVIUPROOQIPE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-o-tolylacetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetic acid and contains an amino group and a methyl ester group attached to a tolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-o-tolylacetate can be synthesized through several methods. One common approach involves the reaction of o-toluidine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of o-toluidine attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product.

Another method involves the reduction of methyl 2-nitro-2-o-tolylacetate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-o-tolylacetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The nitro group in the precursor compound can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Methyl 2-nitro-2-o-tolylacetate

    Reduction: this compound

    Substitution: Amides, esters

Scientific Research Applications

Methyl 2-amino-2-o-tolylacetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-o-tolylacetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Methyl 2-amino-2-o-tolylacetate can be compared with other similar compounds, such as:

    Methyl 2-amino-2-p-tolylacetate: Similar structure but with the amino group attached to the para position of the tolyl ring.

    Methyl 2-amino-2-m-tolylacetate: Similar structure but with the amino group attached to the meta position of the tolyl ring.

    Methyl 2-nitro-2-o-tolylacetate: Precursor compound with a nitro group instead of an amino group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a methyl ester group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-2-(2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHVIUPROOQIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571705
Record name Methyl amino(2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532986-35-9
Record name Methyl amino(2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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